molecular formula C7H6ClNO4S B1370759 phenyl N-chlorosulfonylcarbamate CAS No. 50881-36-2

phenyl N-chlorosulfonylcarbamate

Cat. No.: B1370759
CAS No.: 50881-36-2
M. Wt: 235.65 g/mol
InChI Key: KBZORIBFGMIGOT-UHFFFAOYSA-N
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Description

Phenyl N-(chlorosulfonyl)carbamate is an organic compound with the molecular formula C7H6ClNO4S. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its versatility in various chemical reactions and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl N-(chlorosulfonyl)carbamate can be synthesized through the reaction of phenol with chlorosulfonyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{ClSO}_2\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{ClSO}_2)\text{CO}_2\text{H} ]

Industrial Production Methods: Industrial production of phenyl N-chlorosulfonylcarbamate involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Phenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: Organotin compounds, indium triflate

    Solvents: Toluene, water

Major Products Formed:

Scientific Research Applications

Phenyl N-(chlorosulfonyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl N-chlorosulfonylcarbamate involves its reactivity with nucleophiles. The compound’s chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamate derivatives, which can further participate in various biochemical and chemical pathways .

Comparison with Similar Compounds

  • Ethyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Comparison: Phenyl N-(chlorosulfonyl)carbamate is unique due to its chlorosulfonyl group, which imparts distinct reactivity compared to other carbamates. This makes it particularly useful in specific synthetic applications where other carbamates may not be as effective .

Properties

IUPAC Name

phenyl N-chlorosulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c8-14(11,12)9-7(10)13-6-4-2-1-3-5-6/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZORIBFGMIGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622126
Record name Phenyl (chlorosulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50881-36-2
Record name Phenyl (chlorosulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phenyl N-(chlorosulfonyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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